Enterobacteriaceae MIC: Hydron;acetate vs Formic and Lactic Acids Under Aerobic pH‑Controlled Conditions
In a standardized broth‑dilution assay across 23 strains of enterobacteria, the undissociated form of hydron;acetate exhibited an MIC range of 0.5–14 mmol L⁻¹ (pH 4.2–5.4, aerobic) [1]. Under identical conditions, formic acid required 0.1–1.5 mmol L⁻¹ and lactic acid 2–11 mmol L⁻¹ [1]. Thus, formic acid is 5‑fold more potent, while hydron;acetate offers a mid‑spectrum potency that balances efficacy with lower corrosivity and odour.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against enterobacteria |
|---|---|
| Target Compound Data | 0.5–14 mmol L⁻¹ undissociated hydron;acetate |
| Comparator Or Baseline | Formic acid: 0.1–1.5 mmol L⁻¹; Lactic acid: 2–11 mmol L⁻¹ |
| Quantified Difference | Hydron;acetate MIC upper bound is ~9‑fold higher than formic acid; median MIC range overlaps with lactic acid. |
| Conditions | Liquid broth, pH 4.2–5.4, aerobic, 23 enterobacterial strains, 37 °C. |
Why This Matters
Procurement for food‑contact antimicrobials must select the acid whose MIC window matches the target pH and safety profile; hydron;acetate offers a middle ground that avoids the higher toxicity of formic acid.
- [1] Adams, M. R. & Hall, C. J. (1993) Inhibition of enterobacteria and Listeria growth by lactic, acetic and formic acids. Journal of Applied Bacteriology, 75(1), 18‑24. View Source
